molecular formula C23H21NO2 B5231758 N-(4-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide

N-(4-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide

Cat. No. B5231758
M. Wt: 343.4 g/mol
InChI Key: NCLFMRXNDDMDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide, commonly known as MDPC, is a synthetic compound that belongs to the family of cyclopropane carboxamides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Mechanism of Action

The exact mechanism of action of MDPC is not fully understood. However, it has been suggested that MDPC may act by inhibiting ion channels and receptors, thereby altering the activity of cells and tissues. MDPC has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
MDPC has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, suppress the replication of viruses, and inhibit the growth of bacteria. MDPC has also been shown to affect the function of ion channels and receptors, which may have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MDPC in lab experiments is its high purity and stability. MDPC is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using MDPC is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on MDPC. One area of interest is the development of new MDPC derivatives with enhanced biological activity. Another area of research is the investigation of the mechanism of action of MDPC, which may lead to the development of new drugs and therapies. Additionally, MDPC may have potential applications in the development of new materials, such as liquid crystals and polymers.

Synthesis Methods

The synthesis of MDPC involves the reaction of 4-methoxybenzoyl chloride with 2,2-diphenylcyclopropanecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by recrystallization or column chromatography. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

MDPC has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. MDPC has also been investigated for its potential as a modulator of ion channels and receptors. In addition, MDPC has been explored for its use in the development of new materials, such as liquid crystals and polymers.

properties

IUPAC Name

N-(4-methoxyphenyl)-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-26-20-14-12-19(13-15-20)24-22(25)21-16-23(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLFMRXNDDMDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenyl)-2,2-diphenylcyclopropanecarboxamide

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